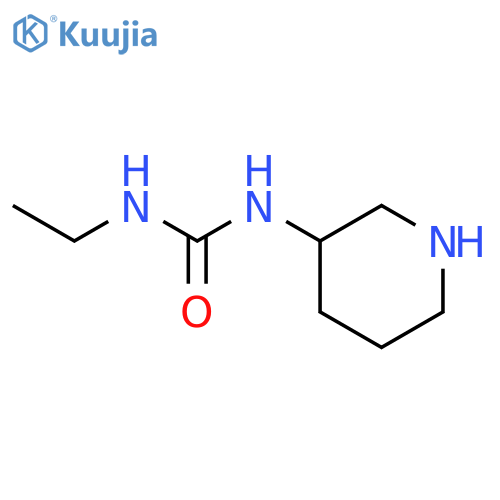

Cas no 473734-71-3 (3-Ethyl-1-(piperidin-3-yl)urea)

3-Ethyl-1-(piperidin-3-yl)urea 化学的及び物理的性質

名前と識別子

-

- EN300-719316

- AKOS009345192

- SCHEMBL12260729

- 3-ethyl-1-(piperidin-3-yl)urea

- 473734-71-3

- 3-Ethyl-1-(piperidin-3-yl)urea

-

- インチ: InChI=1S/C8H17N3O/c1-2-10-8(12)11-7-4-3-5-9-6-7/h7,9H,2-6H2,1H3,(H2,10,11,12)

- InChIKey: LVRXBAMYWHSMJS-UHFFFAOYSA-N

計算された属性

- 精确分子量: 171.137162174Da

- 同位素质量: 171.137162174Da

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 氢键受体数量: 2

- 重原子数量: 12

- 回転可能化学結合数: 2

- 複雑さ: 149

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 53.2Ų

- XLogP3: -0.1

3-Ethyl-1-(piperidin-3-yl)urea Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-719316-0.05g |

3-ethyl-1-(piperidin-3-yl)urea |

473734-71-3 | 0.05g |

$612.0 | 2023-05-24 | ||

| Enamine | EN300-719316-2.5g |

3-ethyl-1-(piperidin-3-yl)urea |

473734-71-3 | 2.5g |

$1428.0 | 2023-05-24 | ||

| Enamine | EN300-719316-0.5g |

3-ethyl-1-(piperidin-3-yl)urea |

473734-71-3 | 0.5g |

$699.0 | 2023-05-24 | ||

| Enamine | EN300-719316-5.0g |

3-ethyl-1-(piperidin-3-yl)urea |

473734-71-3 | 5g |

$2110.0 | 2023-05-24 | ||

| Enamine | EN300-719316-0.1g |

3-ethyl-1-(piperidin-3-yl)urea |

473734-71-3 | 0.1g |

$640.0 | 2023-05-24 | ||

| Enamine | EN300-719316-10.0g |

3-ethyl-1-(piperidin-3-yl)urea |

473734-71-3 | 10g |

$3131.0 | 2023-05-24 | ||

| Enamine | EN300-719316-0.25g |

3-ethyl-1-(piperidin-3-yl)urea |

473734-71-3 | 0.25g |

$670.0 | 2023-05-24 | ||

| Enamine | EN300-719316-1.0g |

3-ethyl-1-(piperidin-3-yl)urea |

473734-71-3 | 1g |

$728.0 | 2023-05-24 |

3-Ethyl-1-(piperidin-3-yl)urea 関連文献

-

Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356

-

Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272

-

Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838

-

Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401

-

A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868

-

Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589

-

Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873

-

Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188

-

V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209

-

Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009

3-Ethyl-1-(piperidin-3-yl)ureaに関する追加情報

3-Ethyl-1-(piperidin-3-yl)urea (CAS No. 473734-71-3): A Comprehensive Overview

3-Ethyl-1-(piperidin-3-yl)urea, a compound with the CAS registry number 473734-71-3, is an organic chemical entity that has garnered significant attention in the fields of pharmaceutical chemistry and medicinal research. This compound belongs to the class of ureas, which are widely recognized for their versatility in biological systems. The molecular structure of 3-Ethyl-1-(piperidin-3-yl)urea comprises a urea group (-NHC(O)NH-) attached to a piperidine ring, a six-membered cyclic amine, and an ethyl substituent, which contributes to its unique chemical properties and potential bioactivity.

Recent advancements in chemical synthesis have enabled the efficient production of 3-Ethyl-1-(piperidin-3-yl)urea, making it accessible for various applications. The compound's structure is particularly interesting due to the presence of both polar and non-polar groups, which may influence its solubility, stability, and interactions with biological targets. Researchers have explored its potential as a building block in drug design, particularly in the development of bioactive molecules targeting specific therapeutic areas such as cancer, inflammation, and neurodegenerative diseases.

The synthesis of 3-Ethyl-1-(piperidin-3-yl)urea typically involves multi-step reactions, including nucleophilic substitution and condensation processes. The incorporation of the piperidine ring introduces rigidity and potential hydrogen bonding capabilities, which are crucial for molecular recognition in biological systems. Recent studies have highlighted the importance of such structural features in enhancing the bioavailability and efficacy of drug candidates.

From a pharmacological perspective, 3-Ethyl-1-(piperidin-3-yl)urea has shown promise in preclinical models. For instance, investigations into its anti-inflammatory properties have revealed its ability to modulate key signaling pathways involved in chronic inflammation. Additionally, preliminary data suggest that this compound may exhibit selective cytotoxicity against certain cancer cell lines, making it a candidate for further exploration in oncology research.

The physicochemical properties of CAS No. 473734-71-3 are equally noteworthy. Its molecular weight, logP value, and solubility profile have been characterized using modern analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. These parameters are critical for determining its suitability as a drug candidate or intermediate in chemical synthesis.

In terms of safety and toxicity, recent toxicological studies have provided insights into the acute and chronic effects of 3-Ethyl-1-(piperidin-3-yl)urea on experimental animals. These findings are essential for regulatory submissions and ensure that the compound meets safety standards for potential therapeutic use.

Looking ahead, the continued exploration of CAS No. 473734-71_ will undoubtedly contribute to the broader understanding of urea-based compounds in drug discovery. Its unique combination of structural features and biological activity positions it as a valuable tool for researchers aiming to develop innovative treatments for various diseases.

473734-71-3 (3-Ethyl-1-(piperidin-3-yl)urea) Related Products

- 2228613-38-3(tert-butyl N-3-(3-amino-2,2-dimethylpropyl)-4-methoxyphenylcarbamate)

- 1040662-74-5(butyl 4-(5-methoxy-4-oxo-4H-pyran-2-amido)benzoate)

- 1806901-28-9(4-Chloro-3-(difluoromethyl)-5-methoxypyridine-2-sulfonamide)

- 2549038-70-0(3-chloro-4-{1-(2,2,2-trifluoroethyl)azetidin-3-yloxy}pyridine)

- 2840-61-1(3-Methyl-5-oxo-5-phenylvaleric Acid)

- 1214354-44-5(2-(Chloromethyl)-4-(trifluoromethyl)biphenyl)

- 1187591-52-1((3S)-3-(4-chlorophenyl)-3-acetamidopropanoic acid)

- 2763976-03-8(Tert-butyl 3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate)

- 94443-88-6(bacopaside X)

- 302807-18-7(N-{4-(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoylphenyl}-2-(4-methoxyphenoxy)propanamide)